molecular formula C19H16N2O B14494153 Perimidine, 2-(o-methoxyphenyl)-1-methyl- CAS No. 63656-60-0

Perimidine, 2-(o-methoxyphenyl)-1-methyl-

Cat. No.: B14494153
CAS No.: 63656-60-0
M. Wt: 288.3 g/mol
InChI Key: WQHKWSLHTMSJAL-UHFFFAOYSA-N
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Description

Perimidine, 2-(o-methoxyphenyl)-1-methyl- is a heterocyclic compound that belongs to the family of perimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perimidine, 2-(o-methoxyphenyl)-1-methyl- typically involves the condensation of o-methoxybenzaldehyde with appropriate amines under specific reaction conditions. One common method involves the use of o-methoxybenzaldehyde, nitroethane, and n-butylamine in toluene, followed by reduction with iron and hydrochloric acid . The reaction is carried out under reflux conditions, and the product is purified through steam distillation and extraction.

Industrial Production Methods

Industrial production of Perimidine, 2-(o-methoxyphenyl)-1-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Perimidine, 2-(o-methoxyphenyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the perimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Perimidine, 2-(o-methoxyphenyl)-1-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Perimidine, 2-(o-methoxyphenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(o-hydroxyphenyl)perimidine: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-phenylperimidine: Lacks the methoxy group, leading to different chemical properties and reactivity.

Uniqueness

The presence of the o-methoxyphenyl group in Perimidine, 2-(o-methoxyphenyl)-1-methyl- imparts unique chemical properties, such as increased reactivity and potential for forming intramolecular hydrogen bonds

Properties

CAS No.

63656-60-0

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-methylperimidine

InChI

InChI=1S/C19H16N2O/c1-21-16-11-6-8-13-7-5-10-15(18(13)16)20-19(21)14-9-3-4-12-17(14)22-2/h3-12H,1-2H3

InChI Key

WQHKWSLHTMSJAL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC3=C2C(=CC=C3)N=C1C4=CC=CC=C4OC

Origin of Product

United States

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